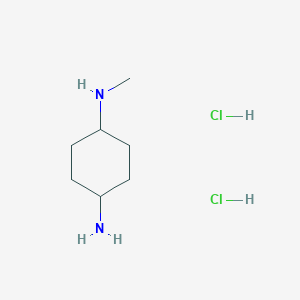

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride

Description

(1R,4R)-N1-Methylcyclohexane-1,4-diamine dihydrochloride is a chiral cyclohexane-diamine derivative with a methyl group substituted at the N1 position. The trans-configuration (1R,4R) ensures a rigid spatial arrangement, which is critical for molecular interactions in pharmacological or synthetic applications. As a dihydrochloride salt, it offers enhanced solubility in aqueous media, making it suitable for biological studies .

Properties

IUPAC Name |

4-N-methylcyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9-7-4-2-6(8)3-5-7;;/h6-7,9H,2-5,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOVCHQSDXQOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286273-16-2 | |

| Record name | rac-(1r,4r)-N1-methylcyclohexane-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of cyclohexane derivatives with methylamine under controlled conditions. One common method includes the use of cyclohexanone as a starting material, which undergoes reductive amination with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Substituent Diversity and Structural Impact

Key Differentiators of the Target Compound

- Steric Profile : The methyl group imposes minimal steric hindrance, allowing for versatile interactions in catalytic or receptor-binding applications .

- Synthetic Accessibility : Simpler substituents (methyl vs. benzyl or heterocycles) reduce synthetic complexity and cost .

- Pharmacokinetics : Lower molecular weight (~229.1) may enhance membrane permeability compared to bulkier analogs .

Biological Activity

(1R*,4R*)-N1-Methylcyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H18Cl2N2, with a molar mass of approximately 201.14 g/mol. The compound features a cyclohexane ring with a methyl group and two amine groups, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H18Cl2N2 |

| Molar Mass | 201.14 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular processes, which may lead to anticancer effects.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing biochemical pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have highlighted the compound's potential as an anticancer agent. It may induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further investigations are required to fully elucidate its mechanisms and efficacy in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibition zones against tested pathogens, indicating strong antimicrobial potential.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Results : The compound induced cell death in a dose-dependent manner, with IC50 values indicating promising anticancer activity.

Applications in Research and Industry

This compound serves various roles across multiple fields:

- Chemical Synthesis : Utilized as a building block in organic synthesis and coordination chemistry.

- Pharmaceutical Development : Investigated for its potential in drug formulation targeting microbial infections and cancer.

- Industrial Uses : Employed in producing polymers and resins due to its reactive amine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.